
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole
Übersicht
Beschreibung
“2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” is a chemical compound with the empirical formula C16H10F3NS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
Thiazole derivatives can be synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” include its empirical formula (C16H10F3NS) and molecular weight (305.31800) . Other properties such as density, boiling point, and melting point are not available from the search results.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives showed significant activity against various cancer cell lines, including A-549, Bel7402, and HCT-8. The derivatives with specific substitutions on the thiazole ring demonstrated the highest activity, indicating their potential in cancer treatment research (Cai et al., 2016).
Corrosion Inhibition
Thiazole derivatives, including those with 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have been studied as corrosion inhibitors. These compounds showed significant potential in protecting mild steel against corrosion in acidic media. The effectiveness of these inhibitors was demonstrated through various techniques, such as gravimetric and electrochemical methods, suggesting their applicability in industrial corrosion protection (Chaitra et al., 2016).
Synthesis of Hybrid Materials
Research has been conducted on the synthesis of novel hybrid materials using thiazole derivatives. These materials, prepared via sol-gel processes, involve the combination of carbon nanotubes, tetraethoxysilane, and heteroaryl 2-aminothiazole azo dyes. Such materials find applications in various fields, including material science and nanotechnology (Yen et al., 2013).
Anti-bacterial Activities
Thiazole derivatives, including 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have shown promising antibacterial activities. These compounds have been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects. This highlights their potential in developing new antibacterial agents (Li-ga, 2015).
Photophysical Properties
Studies on the photophysical properties of thiazole derivatives, including those containing 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have been conducted. These compounds exhibit distinct absorption and luminescence properties, which are of interest in the field of photochemistry and materials science (Murai et al., 2017).
Wirkmechanismus
Thiazole derivatives have a wide range of biological activities. They can act as antioxidants, analgesics, and antimicrobials, including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic agents . The mechanism of action of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” is not available from the search results.
Zukünftige Richtungen
Thiazole derivatives have been found to have a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” and its potential applications in medicine .
Eigenschaften
IUPAC Name |
2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMAABODKIIJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677305 | |
| Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
533867-27-5 | |
| Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



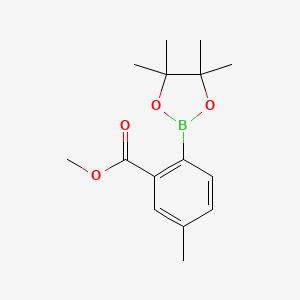
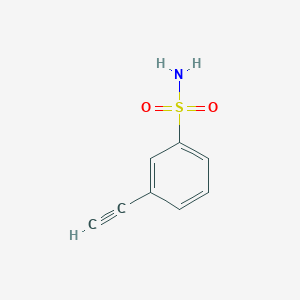
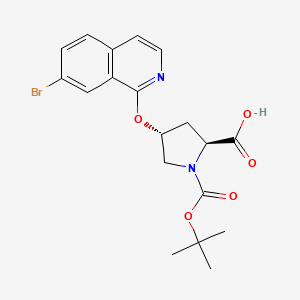
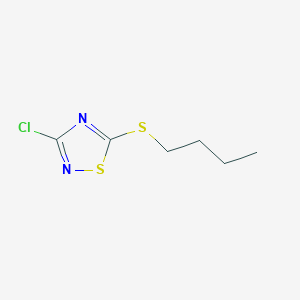
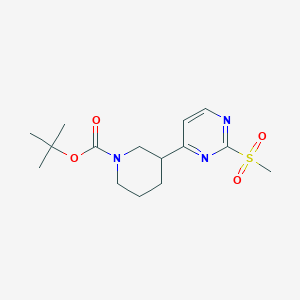
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)




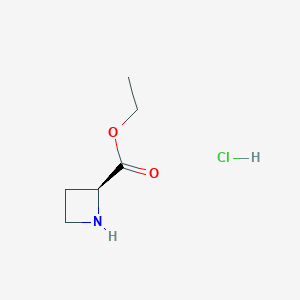
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)